[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate
Overview
Description
[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate is a diterpenoid compound with the molecular formula C24H32O8 and a molecular weight of 448.51 g/mol . It is primarily derived from the leaves of Isodon japonicus, a plant belonging to the Lamiaceae family . This compound has garnered significant attention due to its notable cytotoxic properties against various cancer cell lines, including HL-60 and A-549 cells .
Preparation Methods
[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate is typically prepared through plant extraction methods. The process involves solvent extraction, followed by purification steps . The solvents commonly used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process requires specialized equipment and techniques to ensure high purity and yield .
Chemical Reactions Analysis
[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate involves the induction of apoptosis in cancer cells. It dose-dependently induces the phosphorylation of extracellular signal-regulated kinase (ERK), mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK), while significantly increasing the phosphorylation levels of protein kinase B (AKT) and mechanistic target of rapamycin (mTOR) . These pathways play crucial roles in cell survival, proliferation, and apoptosis, making this compound a promising compound for cancer therapy .
Comparison with Similar Compounds
[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate is similar to other diterpenoids such as isojaponin A, rabdosin A, and lushanrubescensin J . this compound stands out due to its unique cytotoxic properties and its specific molecular targets in cancer cells . The comparison highlights its potential as a more effective anticancer agent compared to other diterpenoids .
Properties
IUPAC Name |
[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3/t14-,15-,16+,17+,18-,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKSXNLVJJDMAR-PIMILLJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C13COC(C2O)(C45C3C(CC(C4)C(=C)C5=O)OC(=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)OC(=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24267-69-4 | |
Record name | Shikokianin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024267694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Shikokianin and where is it found?
A1: Shikokianin is an ent-kaurane diterpenoid primarily isolated from plants belonging to the Isodon genus, such as Isodon japonica, Isodon leucophyllus, and Isodon macrophyllus [, , , , , ]. These plants are traditionally used in some cultures for medicinal purposes.
Q2: Has Shikokianin demonstrated any promising biological activities?
A2: Yes, research suggests that Shikokianin exhibits cytotoxic activity against certain cancer cell lines. Notably, it displayed inhibitory effects on DU145 prostate cancer cells and A549 lung cancer cells [, ].
Q3: What is the chemical structure of Shikokianin?
A3: While the provided abstracts don't explicitly detail the full structural characterization of Shikokianin, they consistently refer to it as an ent-kaurane diterpenoid. This classification provides valuable information about its core structure:
Q4: What analytical techniques are commonly used to identify and quantify Shikokianin?
A5: The research consistently highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D and 2D, as a primary tool for elucidating the structure of Shikokianin and its analogues [, , , ]. Additionally, techniques like mass spectrometry (MS) are likely employed for molecular weight determination, although not explicitly mentioned in the abstracts.
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